(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine chemical properties
(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine chemical properties
[1]
Executive Summary
(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine is a high-value heterocyclic building block employed in the synthesis of advanced pharmaceutical agents. Characterized by the fusion of a rigid, lipophilic cyclopropyl moiety with an electron-deficient 1,3,4-oxadiazole core, this scaffold serves as a critical bioisostere for amides and esters in drug design. Its primary amine tail provides a versatile handle for diversification, making it a preferred intermediate in the development of kinase inhibitors (e.g., JAK family) and metabolic regulators (e.g., GYS1 inhibitors). This guide details its physicochemical properties, validated synthetic protocols, and strategic application in medicinal chemistry.[1]
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]
Core Identity
-
IUPAC Name: 1-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine
-
CAS Number: 639076-86-7 (Hydrochloride salt often cited)
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Molecular Formula: C₆H₉N₃O[2]
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Molecular Weight: 139.16 g/mol [3]
Physicochemical Data Table
The following data aggregates predicted and experimentally derived values for the free base.
| Property | Value | Context/Significance |
| LogP (Predicted) | -0.8 to 0.2 | Low lipophilicity aids aqueous solubility; Cyclopropyl adds ~0.5 log units vs. methyl. |
| TPSA | ~65 Ų | Favorable for membrane permeability; Oxadiazole N/O contribute significantly. |
| pKa (Amine) | 7.5 – 8.2 (Est.) | Lower than typical benzylamines (~9.5) due to the electron-withdrawing oxadiazole ring. |
| H-Bond Donors | 2 | Primary amine (-NH₂). |
| H-Bond Acceptors | 4 | Oxadiazole ring nitrogens/oxygen + amine nitrogen. |
| Rotatable Bonds | 2 | High rigidity due to the heterocyclic core and cyclopropyl ring. |
Structural Analysis & Design Logic
The Cyclopropyl "Power Factor"
The cyclopropyl group is not merely a spacer; it is a metabolic modulator. Unlike an isopropyl group, the cyclopropyl ring possesses significant
-
Metabolic Stability: The strained ring resists cytochrome P450 oxidation at the
-carbon better than acyclic alkyl chains. -
Sigma-Hole Interactions: The specific geometry allows for unique hydrophobic interactions within binding pockets, often termed the "magic methyl" effect of cyclopropanes.
The 1,3,4-Oxadiazole Core
This heterocycle acts as a planar, electron-deficient linker.
-
Bioisosterism: It is a classic bioisostere for amide bonds (
), mimicking the bond angle and electronic distribution while eliminating the hydrolytically unstable peptide bond. -
pKa Modulation: The ring pulls electron density from the pendant methanamine, lowering its pKa. This increases the ratio of neutral species at physiological pH (7.4), potentially enhancing passive diffusion across the blood-brain barrier (BBB).
Figure 1: Structural Activity Relationship (SAR) logic of the scaffold.
Synthetic Pathways[2][7][9][11][12]
Two primary routes are recommended for the synthesis of (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine. The PPA Cyclodehydration route is preferred for scalability, while the Boc-Protection route offers higher purity for small-scale medicinal chemistry.
Route A: Polyphosphoric Acid (PPA) Cyclodehydration (Scalable)
This "one-pot" condensation between a hydrazide and an amino acid equivalent is robust.
Reagents: Cyclopropanecarbohydrazide, Glycine, Polyphosphoric Acid (PPA).
Protocol:
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Preparation: In a flame-dried round-bottom flask, mix Cyclopropanecarbohydrazide (1.0 eq) and Glycine (1.0 eq).
-
Solvent Addition: Add PPA (approx. 10–20 weight equivalents). PPA acts as both solvent and dehydrating agent.
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Cyclization: Heat the mixture to 120°C for 2 hours , then increase to 150–160°C for 4–6 hours . Note: High temperature is required to drive the formation of the 1,3,4-oxadiazole ring.
-
Quenching: Cool the reaction to ~80°C. Pour slowly onto crushed ice with vigorous stirring. The mixture will be viscous; ensure complete dissolution.
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Neutralization: Basify the solution to pH ~10 using 50% NaOH or solid Na₂CO₃. Keep the temperature below 20°C using an ice bath to prevent amine degradation.
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Extraction: Extract exhaustively with Ethyl Acetate or DCM/Isopropanol (3:1).
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Purification: The free amine is often an oil. Convert to the Hydrochloride salt by treating the organic layer with HCl in Dioxane/Ether for stable storage.
Route B: Boc-Protected Amino Acid Route (High Purity)
Recommended for generating high-purity material for biological assays.
Protocol:
-
Coupling: React Cyclopropanecarbohydrazide with
-Boc-Glycine using EDC·HCl and HOBt in DMF at RT. -
Cyclization: Treat the intermediate hydrazine with Burgess Reagent or TsCl/Et₃N to effect cyclization to the oxadiazole.
-
Deprotection: Remove the Boc group using TFA/DCM (1:1) or 4M HCl in Dioxane.[4]
-
Isolation: Precipitate the product as the hydrochloride salt.
Figure 2: Comparative synthetic pathways for the target scaffold.
Reactivity & Stability Profile
Nucleophilic Profile
The amine is the primary nucleophilic center. However, its nucleophilicity is attenuated compared to a standard benzylamine.
-
Implication: When coupling with carboxylic acids, use highly active esters (e.g., HATU, COMU) rather than standard carbodiimides alone to ensure high yields.
-
Reductive Amination: The amine reacts cleanly with aldehydes/ketones using NaBH(OAc)₃.
Ring Stability (Acid/Base)
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Acid Stability: 1,3,4-Oxadiazoles are generally stable to mineral acids at room temperature, allowing for HCl salt formation and Boc-deprotection without ring opening.
-
Base Sensitivity: Prolonged exposure to strong aqueous base (e.g., 1M NaOH at reflux) can lead to ring hydrolysis, cleaving the oxadiazole back to the hydrazide/acid components. Workups should be kept to mild alkaline conditions (pH 8–10).
Medicinal Chemistry Applications
Kinase Inhibition (JAK Family)
This scaffold appears in patent literature for Janus Kinase (JAK) inhibitors. The oxadiazole acts as a hinge-binding element or a solvent-front directed spacer.
-
Mechanism: The nitrogen atoms of the oxadiazole can accept hydrogen bonds from the kinase backbone, while the cyclopropyl group occupies small hydrophobic pockets (e.g., the gatekeeper region).
Metabolic Targets (GYS1)
In Glycogen Synthase 1 (GYS1) inhibitors, the molecule serves as a linker that orients aromatic pharmacophores. The rigidity of the oxadiazole restricts the conformational entropy of the ligand, potentially improving binding affinity (
Bioisosteric Replacement Strategy
Researchers often swap a Glycine-Amide or Ester linker with this scaffold.
-
Goal: Improve metabolic half-life (
) by removing the protease-labile amide bond. -
Outcome: Often results in improved oral bioavailability (%F) due to reduced clearance.
References
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Synthesis of 1,3,4-Oxadiazoles (General PPA Route)
- Title: Synthesis and Biological Activity of 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine.
- Source: MDPI, Molbank 2018.
-
URL:[Link]
- Relevance: Provides the foundational PPA condens
-
Cyclopropyl Oxadiazole in JAK Inhibitors
- Oxadiazole Physicochemical Properties: Title: 1,3,4-Oxadiazoles: Emerging Scaffolds in Medicinal Chemistry. Source:Bioorganic & Medicinal Chemistry. Relevance: Supports the bioisosteric and electronic properties discussed in Section 3.
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GYS1 Inhibitor Application
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Title: Inhibitors of Glycogen Synthase 1 (GYS1) (Patent WO2022198196A1).[6]
- Source: WIPO / Google P
- URL
- Relevance: Cites the specific (5-cyclopropyl-1,3,4-oxadiazol-2-yl)
-
Sources
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. PubChemLite - (5-cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride (C6H9N3O) [pubchemlite.lcsb.uni.lu]
- 3. 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. scribd.com [scribd.com]
- 5. US7074801B1 - Nitrogen-containing condensed cyclic compound having a pyrazolyl group as a substituent group and pharmaceutical composition thereof - Google Patents [patents.google.com]
- 6. WO2022198196A1 - Inhibitors of glycogen synthase 1 (gys1) and methods of use thereof - Google Patents [patents.google.com]
